molecular formula C14H18N2O3 B2450880 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide CAS No. 1396559-01-5

1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2450880
CAS No.: 1396559-01-5
M. Wt: 262.309
InChI Key: YIQVBWRNTVUOTJ-UHFFFAOYSA-N
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Description

1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity

Scientific Research Applications

1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide has several applications in scientific research:

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and there is ongoing research into their synthesis, reactivity, and applications . They are used as motifs in drug discovery, polymerization, and chiral templates .

Preparation Methods

The synthesis of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide can be achieved through several routes. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.

Industrial production methods for azetidines often involve cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These methods provide various routes to produce azetidines with different structures and degrees of control.

Chemical Reactions Analysis

1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the azetidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new products and intermediates.

Comparison with Similar Compounds

1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing rings, while azetidines have four-membered rings. The additional ring strain in aziridines makes them more reactive but less stable compared to azetidines .

Similar compounds include:

The uniqueness of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide lies in its specific functional groups and the resulting reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(17)16-8-12(9-16)14(18)15-7-11-5-3-4-6-13(11)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVBWRNTVUOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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